(3S,4R)-4-(4-fluorophenyl)oxolan-3-amine
Description
(3S,4R)-4-(4-Fluorophenyl)oxolan-3-amine is a chiral amine derivative featuring a tetrahydrofuran (oxolane) ring substituted with a 4-fluorophenyl group at the 4-position and an amine group at the 3-position. The compound’s molecular formula is C₁₀H₁₂FNO, with a molecular weight of 181.21 g/mol .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(3S,4R)-4-(4-fluorophenyl)oxolan-3-amine |
InChI |
InChI=1S/C10H12FNO/c11-8-3-1-7(2-4-8)9-5-13-6-10(9)12/h1-4,9-10H,5-6,12H2/t9-,10-/m1/s1 |
InChI Key |
WSHINYARADCBCP-NXEZZACHSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H](CO1)N)C2=CC=C(C=C2)F |
Canonical SMILES |
C1C(C(CO1)N)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical parameters of (3S,4R)-4-(4-fluorophenyl)oxolan-3-amine with its analogs:
Key Observations:
Ring Size and Strain :
- The oxolane (5-membered) and pyran (6-membered) rings exhibit lower ring strain compared to the oxetane (4-membered), which may influence stability and synthetic accessibility .
- The oxetane derivative () is a hydrochloride salt, enhancing its solubility but increasing molecular weight .
Stereochemical Influence :
- The (3S,4R) vs. (3S,4S) configurations in oxolane derivatives (e.g., ) may lead to divergent biological activities, as stereochemistry often dictates receptor-binding modes .
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